

Application Notes and Protocols for Aminooxy-PEG1-propargyl in Bioconjugation

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Compound of Interest		
Compound Name:	Aminooxy-PEG1-propargyl	
Cat. No.:	B605430	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminooxy-PEG1-propargyl is a versatile heterobifunctional linker designed for advanced bioconjugation applications.[1][2] It features two key reactive groups: an aminooxy group and a propargyl group, connected by a short polyethylene glycol (PEG) spacer.[1][3] This unique structure enables a powerful, two-step sequential or orthogonal conjugation strategy. The aminooxy moiety allows for the highly specific formation of a stable oxime bond with molecules containing an aldehyde or ketone group.[4][5] Concurrently, the terminal alkyne (propargyl group) can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to react with azide-functionalized molecules.[2][6] The integrated PEG spacer enhances the solubility and stability of the resulting conjugates.[3]

These application notes provide detailed protocols and technical information for the effective use of **Aminooxy-PEG1-propargyl** in various bioconjugation workflows, including protein modification, antibody-drug conjugate (ADC) development, and the synthesis of complex biomolecular structures.

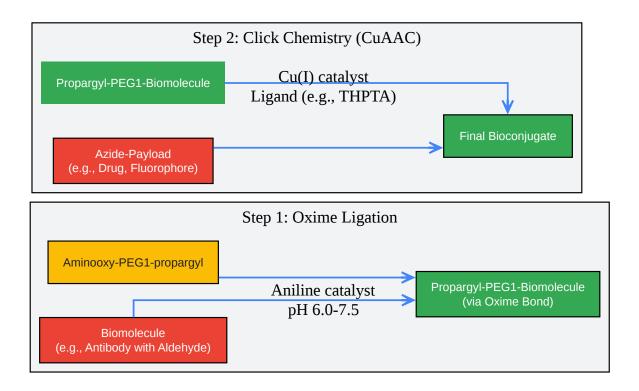
Principle of Bioconjugation

The dual functionality of **Aminooxy-PEG1-propargyl** allows for two primary conjugation strategies:



- Oxime Ligation: The aminooxy group reacts with a carbonyl group (aldehyde or ketone) to
 form a stable oxime linkage.[7] This reaction is highly chemoselective and can be performed
 under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[4][5]
 The reaction rate is pH-dependent and can be significantly accelerated by nucleophilic
 catalysts such as aniline, particularly at physiological pH.[4]
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group undergoes a
 highly efficient and specific reaction with an azide-functionalized molecule in the presence of
 a copper(I) catalyst.[2][6] This "click" reaction results in the formation of a stable triazole
 linkage.[2] The use of copper-chelating ligands is recommended to enhance reaction
 efficiency and protect biomolecules from potential oxidative damage.[4]

Visualization of Bioconjugation Workflow



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Sequential bioconjugation using **Aminooxy-PEG1-propargyl**.



Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes the generation of aldehyde groups on an antibody through glycan oxidation, followed by conjugation with **Aminooxy-PEG1-propargyl**.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
- Sodium periodate (NaIO₄)
- · Propylene glycol or ethylene glycol
- Aminooxy-PEG1-propargyl
- Aniline (optional catalyst)
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
- Purification system (e.g., size-exclusion chromatography)
- Anhydrous DMSO or DMF

Procedure:

- Antibody Preparation:
 - Exchange the antibody into the Reaction Buffer to a concentration of 1-10 mg/mL.
- Glycan Oxidation:
 - Cool the antibody solution to 4°C.
 - Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
 - Incubate in the dark at 4°C for 30 minutes.



- Quench the reaction by adding propylene glycol or ethylene glycol to a final concentration
 of 20 mM and incubate for 10 minutes at 4°C.[8][9]
- Remove excess periodate and quenching agent by buffer exchange into the Reaction Buffer.

Oxime Ligation:

- Prepare a 100 mM stock solution of Aminooxy-PEG1-propargyl in anhydrous DMSO or DMF.
- If using a catalyst, prepare a 1 M stock solution of aniline in DMF.
- To the oxidized antibody, add a 10-50 fold molar excess of the Aminooxy-PEG1propargyl stock solution.[9]
- If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[4]
- Incubate the reaction at room temperature for 2-16 hours or at 4°C overnight.[4][8]

• Purification:

 Purify the resulting propargyl-modified antibody using size-exclusion chromatography to remove excess linker and other small molecules.

Quantitative Data for Oxime Ligation:



Parameter	Recommended Range	Notes
рН	6.0 - 7.5	Lower pH can accelerate the reaction but may affect protein stability.
Temperature	4°C to Room Temperature	Higher temperatures can increase reaction rate but may compromise biomolecule integrity.
Reaction Time	2 - 16 hours	Dependent on reactant concentrations, temperature, and catalyst presence.
Aminooxy-PEG1-propargyl Excess	10 - 50 molar equivalents	A molar excess drives the reaction to completion.[9]
Aniline Catalyst Concentration	10 - 100 mM	Significantly accelerates the reaction, especially at neutral pH.[4]
Typical Yield	High (often >90%)	Dependent on the efficiency of the preceding aldehyde generation step.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-modified biomolecule (from Protocol 1) to an azide-containing payload.

Materials:

- · Propargyl-modified biomolecule
- Azide-functionalized payload (e.g., drug, fluorophore)
- Copper(II) sulfate (CuSO₄)



- Sodium ascorbate
- Copper-chelating ligand (e.g., THPTA, BTTAA)
- Purification system (e.g., size-exclusion chromatography, dialysis)
- Degassed buffer (e.g., PBS)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the azide-payload in DMSO or a suitable solvent.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 50 mM stock solution of the copper-chelating ligand in water.
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
- CuAAC Reaction:
 - In a reaction tube, combine the propargyl-modified biomolecule and the azide-payload (typically at a 1.5 to 5-fold molar excess of the azide).
 - Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is recommended to protect the biomolecule.[1]
 - Add the premixed copper/ligand solution to the reaction mixture. Final copper concentrations of 50-250 μM are typical.[5]
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
- Purification:



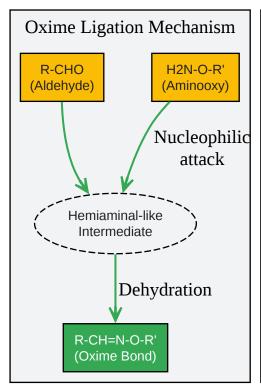
 Purify the final bioconjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst, excess payload, and other reagents.[1]

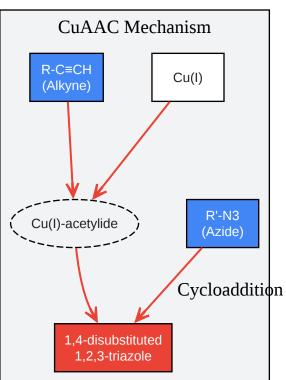
Quantitative Data for CuAAC:

Parameter	Recommended Range	Notes
Copper (CuSO ₄) Concentration	50 - 250 μΜ	Higher concentrations can increase reaction rate but also the risk of biomolecule damage.[5]
Ligand Concentration	250 - 1250 μΜ	A 5-fold excess over copper is recommended.[1]
Sodium Ascorbate Concentration	1 - 5 mM	A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).
Azide-Payload Excess	1.5 - 5 molar equivalents	Ensures complete reaction of the alkyne-modified biomolecule.
Reaction Time	1 - 4 hours	Generally faster than uncatalyzed oxime ligation.
Typical Yield	Near-quantitative	CuAAC is known for its high efficiency and yields.[4]

Signaling Pathways and Logical Relationships







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